Staurosporine acts as a non-selective protein kinase inhibitor. Protein kinases are enzymes that regulate various cellular processes by phosphorylating other proteins. By inhibiting a broad spectrum of protein kinases, Staurosporine disrupts these processes, allowing researchers to study the consequences and identify the specific kinases involved in a particular cellular function [1]. This makes it a versatile tool for investigating cell signaling pathways and their role in diseases like cancer.
[1] Staurosporine, 99+%, Thermo Scientific Chemicals | Fisher Scientific ()
Staurosporine has shown promise in cancer research due to its ability to induce cell death (apoptosis) in various cancer cell lines [2]. Researchers use it to study the mechanisms of apoptosis and identify potential targets for cancer therapy. Additionally, its role as a precursor to the protein kinase inhibitor midostaurin, currently used to treat some types of leukemia, highlights its potential for further drug development [2].
[2] Staurosporine, 99+%, Thermo Scientific Chemicals - Thermo Fisher Scientific ()
Staurosporine is a potent and versatile natural compound classified as an indolocarbazole alkaloid. It was first isolated in 1977 from the bacterium Streptomyces staurosporeus and has since been recognized for its complex bis-indole chemical structure, which was elucidated through X-ray crystallography in 1994 . The chemical formula of staurosporine is , with a molecular weight of approximately 466.53 g/mol .
Staurosporine exhibits a broad range of biological activities, including antifungal, anti-hypertensive, and notably, the inhibition of protein kinases, which has garnered significant interest in cancer research. Its ability to induce apoptosis in various cell types makes it a valuable tool in cellular biology .
The primary mechanism of action for staurosporine involves its role as an inhibitor of protein kinases. It competes with adenosine triphosphate (ATP) for binding to the ATP-binding site on kinases, thus preventing phosphorylation processes essential for cellular signaling and function . Staurosporine has been shown to inhibit multiple serine-threonine and tyrosine kinases, leading to downstream effects such as apoptosis through pathways involving caspase activation and transcription factor modulation .
In addition to its kinase inhibition properties, staurosporine has been implicated in various cellular responses to stress, including the activation of c-Jun N-terminal kinase (JNK) pathways, which further contributes to its pro-apoptotic effects .
Staurosporine's biological activity is primarily characterized by its potent inhibition of protein kinases. It has been shown to affect over 250 different kinases with varying affinities, making it one of the most potent kinase inhibitors known . This broad activity profile includes:
The biosynthesis of staurosporine begins with the amino acid L-tryptophan. Key enzymes involved include:
Subsequent enzymatic modifications lead to the final structure of staurosporine through methylation and glycosylation processes involving enzymes such as StaMA and StaMB . Total synthesis methods have also been developed, allowing for laboratory production of staurosporine from simpler precursors .
Staurosporine's diverse biological activities make it a valuable compound in various fields:
Staurosporine's interaction profile is extensive due to its non-specific binding to numerous protein kinases. Studies have shown that it interacts with both receptor and cytoplasmic kinases, influencing pathways critical for tumor growth and survival. The promiscuity of staurosporine complicates its use as a therapeutic agent but provides insights into kinase biology that can inform drug design strategies aimed at achieving greater specificity while retaining efficacy .
Several compounds share structural or functional similarities with staurosporine. These include:
Compound Name | Structure Type | Key Activity | Unique Features |
---|---|---|---|
Midostaurin | Indolocarbazole | Protein kinase C inhibitor | More selective than staurosporine |
UCN-01 | Hydroxystaurosporine | Kinase inhibitor | Currently in clinical trials |
K252a | Indolocarbazole | Protein kinase C inhibitor | Precursor compound with similar activity |
K252c | Indolocarbazole | Kinase inhibitor | Biosynthetic precursor of staurosporine |
7-Hydroxy-K252c | Hydroxylated variant | Kinase inhibitor | Enhanced solubility compared to staurosporine |
Staurosporine's unique structural features contribute to its broad-spectrum activity against multiple targets, distinguishing it from other indolocarbazoles that may exhibit more selective properties. Its lack of specificity remains both a challenge for therapeutic application and an asset for research purposes, providing a foundation for developing more targeted inhibitors .
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Omura S, Iwai Y, Hirano A, Nakagawa A, Awaya J, Tsuchya H, et al. (April 1977). "A new alkaloid AM-2282 OF Streptomyces origin. Taxonomy, fermentation, isolation and preliminary characterization". The Journal of Antibiotics. 30 (4): 275–282. doi:10.7164/antibiotics.30.275. PMID 863788.
Funato N, Takayanagi H, Konda Y, Toda Y, Harigaya Y, Omura S (1994). "Absolute configuration of staurosporine by X-ray analysis". Tetrahedron Lett. 35 (8): 1251–1254. doi:10.1016/0040-4039(94)88036-0.
Rüegg UT, Burgess GM (June 1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases". Trends in Pharmacological Sciences. 10 (6): 218–20. doi:10.1016/0165-6147(89)90263-0. PMID 2672462.
Karaman MW, Herrgard S, Treiber DK, Gallant P, Atteridge CE, Campbell BT, et al. (January 2008). "A quantitative analysis of kinase inhibitor selectivity". Nature Biotechnology. 26 (1): 127–132. doi:10.1038/nbt1358. PMID 18183025. S2CID 205273598.
Tanramluk D, Schreyer A, Pitt WR, Blundell TL (July 2009). "On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine". Chemical Biology & Drug Design. 74 (1): 16–24. doi:10.1111/j.1747-0285.2009.00832.x. PMC 2737611. PMID 19519740.
Chae HJ, Kang JS, Byun JO, Han KS, Kim DU, Oh SM, et al. (October 2000). "Molecular mechanism of staurosporine-induced apoptosis in osteoblasts". Pharmacological Research. 42 (4): 373–381. doi:10.1006/phrs.2000.0700. PMID 10987998.
Bruno S, Ardelt B, Skierski JS, Traganos F, Darzynkiewicz Z (January 1992). "Different effects of staurosporine, an inhibitor of protein kinases, on the cell cycle and chromatin structure of normal and leukemic lymphocytes". Cancer Research. 52 (2): 470–473. PMID 1728418.
Ryan KS (2008). "Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes" (PDF). Ph.D. Thesis. Massachusetts Institute of Technology. Archived from the original (PDF) on 2012-03-14.
Midostaurin product page, Fermentek
Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H (June 2008). "Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus". Journal of Clinical Pharmacology. 48 (6): 763–775. doi:10.1177/0091270008318006. PMID 18508951. S2CID 26657407.
News Release (21 October 2013). "Study Identifies Safe Delivery System for Tricky Yet Highly Potent Anti-Cancer Compounds". UC San Diego Health System. Retrieved 27 October 2013.
Mukthavaram R, Jiang P, Saklecha R, Simberg D, Bharati IS, Nomura N, et al. (2013). "High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile". International Journal of Nanomedicine. 8 (1): 3991–4006. doi:10.2147/IJN.S51949. PMC 3808212. PMID 24174874.
Meggio F, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995 Nov 15;234(1):317-22.
Chae HJ, et al. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Pharmacol Res. 2000 Oct;42(4):373-81.
Yoshizawa S, et al. Tumor-promoting activity of staurosporine, a protein kinase inhibitor on mouse skin.Cancer Res. 1990 Aug 15;50(16):4974-8.
Nabeshima T, et al. Staurosporine facilitates recovery from the basal forebrain-lesion-induced impairment of learning and deficit of cholinergic neuron in rats. J Pharmacol Exp Ther. 1991 May;257(2):562-6.
Yujie Ren, et al. The ORF3a Protein of SARS-CoV-2 Induces Apoptosis in Cells. Cell Mol Immunol. 2020 Jun 18;1-3.